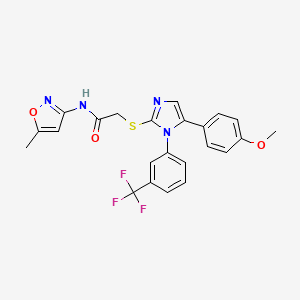
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O3S and its molecular weight is 488.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Anticonvulsant Activity : The synthesis of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including compounds with structures related to the one , has been studied. These derivatives showed potential anticonvulsant activity, highlighting the therapeutic potential of imidazole-containing compounds (Aktürk et al., 2002).
- Antimicrobial and Antituberculosis : Imidazole derivatives targeting the dihydropteroate synthase enzyme showed appreciable antimicrobial activities against various bacterial strains, including resistant strains like ESBL, VRE, and MRSA. These findings suggest the role of imidazole derivatives in combating resistant microbial infections (Daraji et al., 2021).
Chemical Synthesis and Evaluation
- PET Tracers for Alzheimer’s Disease : A radiolabeled glutaminyl cyclase inhibitor, aiming for the detection of Alzheimer's disease before amyloid β aggregation, involved a compound with a similar structural motif. Although it did not permeate the blood-brain barrier in animal models, it represents a methodological approach in the design of diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).
Anticancer Potential
- Synthesized thiazole derivatives were investigated for their anticancer activity, highlighting the significant role of substituted acetamides in the development of new therapeutic agents against cancer. This underscores the potential of compounds with similar structural frameworks in oncology research (Evren et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Imidazole derivatives were examined for their ability to inhibit corrosion on mild steel in acidic solutions. The presence of functional groups like OH, NH2, and OCH3 significantly affected the corrosion inhibition efficacy, demonstrating the chemical versatility and potential industrial applications of these compounds (Prashanth et al., 2021).
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-14-10-20(29-33-14)28-21(31)13-34-22-27-12-19(15-6-8-18(32-2)9-7-15)30(22)17-5-3-4-16(11-17)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCYAHPUYOCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
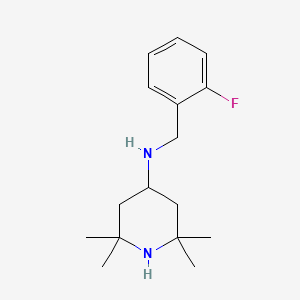
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)
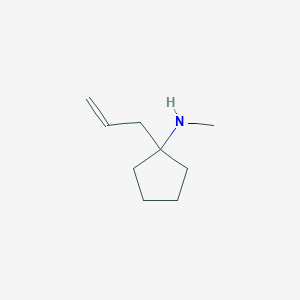
![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2563368.png)

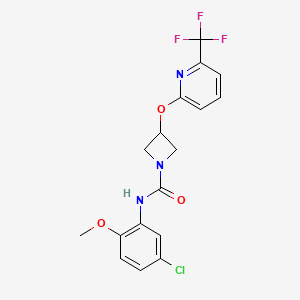
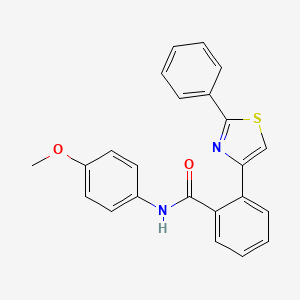
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)


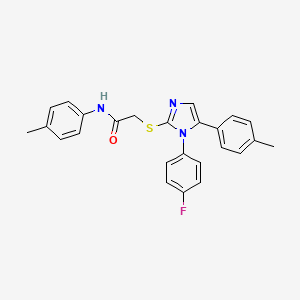
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)
